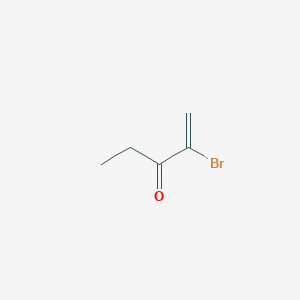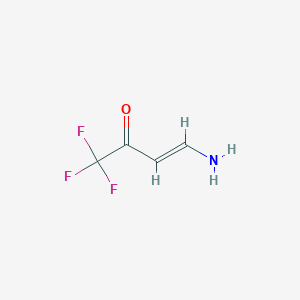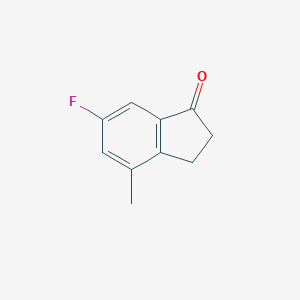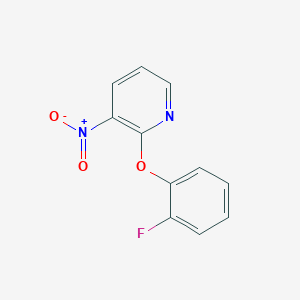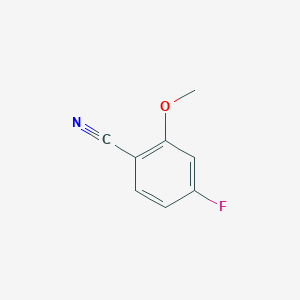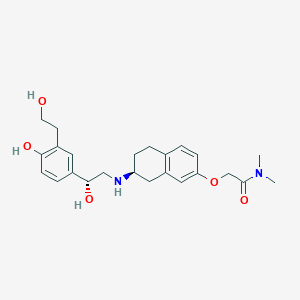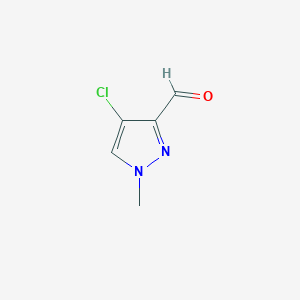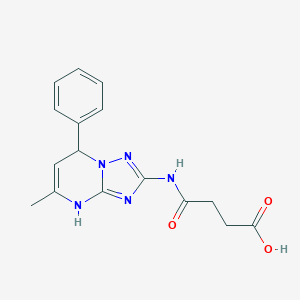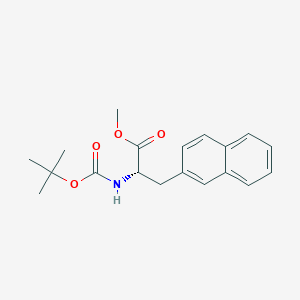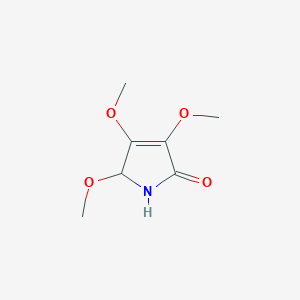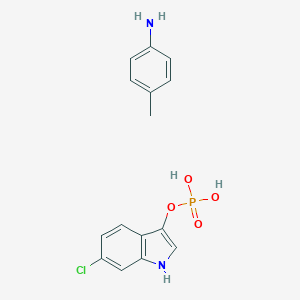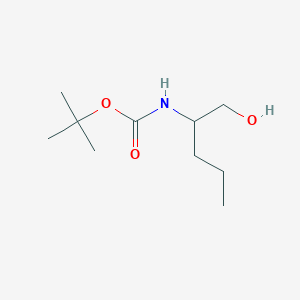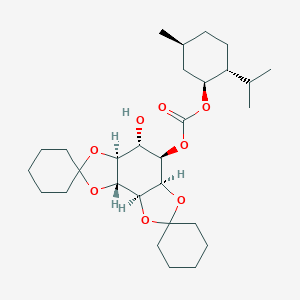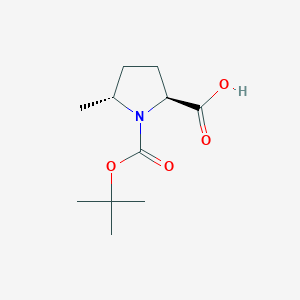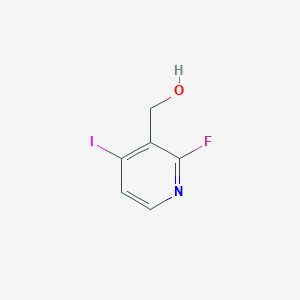
(2-Fluoro-4-iodopyridin-3-yl)methanol
概要
説明
Synthesis Analysis
The synthesis of fluorinated analogues, such as "(2-Fluoro-4-iodopyridin-3-yl)methanol," often involves complex chemical reactions. For instance, Tkachenko et al. (2009) demonstrated the synthesis of a fluorinated analogue through a photochemical cyclization, highlighting the innovative approaches in synthesizing such compounds (Tkachenko et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds closely related to "(2-Fluoro-4-iodopyridin-3-yl)methanol" has been explored through various spectroscopic and crystallographic techniques. Nibu et al. (2006) studied the structure of 2-fluoropyridine-methanol clusters using IR spectroscopy and molecular orbital calculations, providing insights into the hydrogen bonding and vibrational frequencies that could be analogous to our compound of interest (Nibu et al., 2006).
Chemical Reactions and Properties
Research on related compounds, such as the study by Garnovskii et al. (2003), which involved the electrochemical synthesis of adducts with methanol, can offer insights into the reactivity and potential chemical reactions involving "(2-Fluoro-4-iodopyridin-3-yl)methanol." These studies help understand the complex interactions at play in the presence of fluorine and methanol groups (Garnovskii et al., 2003).
Physical Properties Analysis
While specific research on the physical properties of "(2-Fluoro-4-iodopyridin-3-yl)methanol" was not identified, studies on similar compounds can provide a comparative basis. For example, the work on the crystal structure and DFT study by Huang et al. (2021) explores the physical characteristics of boric acid ester intermediates, which can be related to understanding the physical properties of our compound of interest (Huang et al., 2021).
Chemical Properties Analysis
The chemical properties of "(2-Fluoro-4-iodopyridin-3-yl)methanol" can be inferred from studies on similar compounds. The investigation by Tanaka et al. (2012) into the oxidation of fluoroalkyl-substituted methanol derivatives presents a method that could potentially apply to our compound, shedding light on its chemical behavior and reactivity (Tanaka et al., 2012).
科学的研究の応用
Stereoselective Syntheses : A study demonstrated the stereoselective syntheses of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes containing 5-anti-fluoro or hydroxyl in one methano bridge, which involved rearrangements of iodides to alcohols using Selectfluor and rearrangement of alcohols to fluorides using Deoxo-Fluor (Krow et al., 2004).
Catalysis in Olefin Epoxidation : Research indicated that fluorinated alcohols, like (2-Fluoro-4-iodopyridin-3-yl)methanol, enable olefin epoxidation by H2O2 under mild conditions without additional catalysts. This is due to the fluoro alcohol acting as a catalyst by stabilizing the transition state of the reaction (de Visser et al., 2003).
Oxidation of Fluoroalkyl-Substituted Methanol Derivatives : Another study explored the oxidation of various fluoroalkyl-substituted methanol derivatives, demonstrating the efficiency of a newly developed oxidation method (Tanaka, Ishihara, & Konno, 2012).
IR Spectroscopy of Hydrogen-Bonded Clusters : Infrared spectroscopy was used to study the hydrogen-bonded clusters of 2-fluoropyridine with methanol, revealing insights into the interaction through aromatic hydrogen (Nibu, Marui, & Shimada, 2006).
Fluorescence Detection of Metal Ions : A study on the use of acridine derivatives, including fluorinated alcohols, showed remarkable selectivity and sensitivity towards Zn(2+) and Cd(2+) ions in methanol, enhancing fluorescence emission intensity (Visscher et al., 2016).
特性
IUPAC Name |
(2-fluoro-4-iodopyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FINO/c7-6-4(3-10)5(8)1-2-9-6/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCZQIGAGKWNEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452244 | |
| Record name | (2-Fluoro-4-iodopyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-4-iodopyridin-3-yl)methanol | |
CAS RN |
171366-19-1 | |
| Record name | (2-Fluoro-4-iodopyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

